N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Description
N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a small-molecule compound characterized by:
- Azetidine core: A four-membered nitrogen-containing ring, which confers conformational rigidity compared to larger heterocycles like piperidine .
- Cyclopropanesulfonamide moiety: The sulfonamide group linked to a cyclopropane ring, which may enhance metabolic stability and influence steric interactions .
Properties
IUPAC Name |
N-[[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-17(21(19,20)13-2-3-13)8-12-9-18(10-12)14-6-11(7-15)4-5-16-14/h4-6,12-13H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQLSDJAQSXIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=CC(=C2)C#N)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
GlyT1 Inhibition
One of the primary applications of this compound is as an inhibitor of Glycine Transporter 1 (GlyT1). This inhibition is significant because GlyT1 plays a crucial role in the regulation of glycine levels in the central nervous system (CNS). Increased glycine levels can enhance NMDA receptor activity, which is beneficial in treating conditions such as schizophrenia and other cognitive disorders. The compound has shown promise in preclinical studies aimed at improving cognitive function and neuroprotection .
Neurological Disorder Treatment
Research indicates that compounds similar to N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide can be effective in treating various neurological disorders. These include:
- Schizophrenia : By modulating glycine levels, the compound may alleviate symptoms associated with this disorder.
- Alzheimer's Disease : Enhancing synaptic plasticity through NMDA receptor modulation could provide therapeutic benefits.
- Stroke Rehabilitation : The compound may facilitate neurorecovery and improve outcomes in stroke patients by enhancing cognitive and motor training .
Neuroprotective Effects
The neuroprotective properties of this compound are attributed to its ability to enhance neuronal plasticity and confer protection against excitotoxicity, which is often observed in neurodegenerative diseases. This aspect makes it a candidate for further exploration in the context of aging-related cognitive decline and other CNS disorders .
Pharmaceutical Development
The structural characteristics of this compound suggest that it can be developed into various pharmaceutical formulations. Its ability to cross the blood-brain barrier enhances its potential as a CNS-active drug, making it suitable for further development in clinical settings.
Table: Summary of Research Findings on this compound
Case Study Insights
In a study focusing on GlyT1 inhibitors, compounds structurally related to this compound were evaluated for their efficacy in enhancing synaptic transmission and cognitive function in animal models. Results indicated significant improvements in memory retention and learning capabilities, suggesting that such compounds could be transformative in treating cognitive impairments associated with psychiatric and neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Target Compound vs. N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide
- Core Structure : The target compound uses an azetidine (4-membered ring), while the analog employs a piperidine (6-membered ring) .
- Piperidine’s larger ring may enhance solubility due to increased surface area for solvation.
Target Compound vs. Patent Derivatives ()
- Patent compounds feature azetidine cores substituted with bis-(4-chlorophenyl)methyl groups, contrasting with the target’s 4-cyanopyridin-2-yl group .
- Implications: Chlorophenyl groups increase lipophilicity, favoring membrane permeability but risking off-target interactions. The target’s cyanopyridine may enhance polar interactions with target proteins.
Pyridine Substitution Patterns
Target Compound vs. Ivosidenib (TIBSOVO®)
- Both share a 4-cyanopyridin-2-yl group, critical for binding to IDH1 in ivosidenib .
- Differences :
- Ivosidenib includes a pyrrolidine carboxamide and fluoropyridines , whereas the target compound uses an azetidine-methyl linker and cyclopropanesulfonamide .
- The sulfonamide in the target may improve metabolic stability compared to ivosidenib’s carboxamide.
Target Compound vs. 3-cyanopyridine Analogs
- ’s compound features a 3-cyanopyridin-2-yl group instead of 4-cyano .
- Implications: The 4-cyano position in the target may optimize electronic effects (e.g., electron-withdrawing) for target engagement. Steric hindrance differences could alter binding pocket accessibility.
Sulfonamide Modifications
Target Compound vs. N-(2-Aminopyridin-3-yl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide
- The analog () uses a bis-sulfonamide with a methylphenyl group, contrasting with the target’s cyclopropanesulfonamide .
- Implications :
- Cyclopropane’s sp³-hybridized carbons may reduce rotational freedom, stabilizing bioactive conformations.
- Methylphenyl groups in the analog could increase hydrophobicity, affecting solubility.
Data Table: Structural and Functional Comparison
Preparation Methods
Cyclopropanamine Synthesis
Cyclopropanamine is prepared through the Buchwald–Hartwig amination of cyclopropane carboxylic acid esters, followed by reduction using lithium aluminum hydride (LiAlH4). Yields range from 65–78% depending on the ester substituents.
Sulfonylation with Cyclopropanamine
Reaction of cyclopropanamine with cyclopropanesulfonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base, affords the sulfonamide intermediate. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Molar Ratio (Amine:Sulfonyl Chloride) | 1:1.2 | Maximizes conversion |
| Reaction Time | 4–6 h | Completes sulfonylation |
This step achieves 82–89% yield, with purity >95% confirmed by HPLC.
Synthesis of 1-(4-Cyanopyridin-2-yl)azetidin-3-ylmethyl Intermediate
The azetidine ring is constructed via a Staudinger ketene-imine cycloaddition , followed by functionalization:
Azetidine Ring Formation
Azetidin-3-one is reacted with 4-cyanopyridin-2-amine in the presence of trimethylaluminum (AlMe3) to form the 1-(4-cyanopyridin-2-yl)azetidin-3-one intermediate. The reaction proceeds at 80°C in toluene, yielding 70–75% product after 12 h.
Reductive Amination
The ketone group is reduced using sodium borohydride (NaBH4) in methanol, introducing a hydroxymethyl group. Subsequent methylation with methyl iodide (CH3I) and potassium carbonate (K2CO3) in DMF yields the N-methylated azetidine derivative (62–68% yield).
Coupling of Cyclopropanesulfonamide and Azetidine Intermediate
The final step involves N-alkylation of the cyclopropanesulfonamide with the azetidine derivative:
Alkylation Conditions
A mixture of cyclopropanesulfonamide (1.0 equiv), 1-(4-cyanopyridin-2-yl)azetidin-3-ylmethyl bromide (1.1 equiv), and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) is stirred at 50°C for 24 h. The reaction is quenched with water, and the product is extracted with ethyl acetate.
| Condition | Optimization Outcome |
|---|---|
| Solvent | THF > DMF > DMSO |
| Base | t-BuOK > NaH |
| Temperature | 50°C |
This step achieves 55–60% yield, with purity enhanced to >98% via recrystallization from ethanol/water.
Analytical Characterization
Critical spectroscopic data for the final compound include:
-
1H NMR (400 MHz, DMSO- d6) : δ 1.12–1.18 (m, 4H, cyclopropane CH2), 2.85 (s, 3H, N-CH3), 3.72 (d, 2H, azetidine CH2), 4.45 (t, 1H, azetidine CH), 7.52 (d, 1H, pyridine H-3), 8.24 (s, 1H, pyridine H-5).
-
HRMS (ESI+) : m/z calcd for C16H19N4O2S [M+H]+: 355.1224; found: 355.1221.
Industrial-Scale Considerations
Pilot-scale batches (10 kg) utilized a continuous flow reactor for the sulfonylation step, reducing reaction time from 6 h to 45 min. Key improvements included:
-
In-line IR monitoring for real-time adjustment of reagent stoichiometry.
-
Temperature-controlled crystallization to enhance particle size distribution.
Q & A
Q. What are the recommended synthetic routes for N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
Azetidine ring formation : Cyclization of 3-aminomethylazetidine precursors under Mitsunobu conditions (e.g., DIAD/PPh3) to install the azetidine core .
Sulfonamide coupling : Reaction of the azetidine intermediate with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Cyanopyridine installation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-cyanopyridin-2-yl group .
- Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor yields via HPLC or LC-MS .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., methyl groups on azetidine and cyclopropane) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C12H16N4O2S) .
- X-ray Crystallography : Resolve stereochemistry of the azetidine ring and sulfonamide linkage (if crystalline) .
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity Screening : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility and Stability : Measure kinetic solubility in PBS and metabolic stability in liver microsomes .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess membrane permeability via logP calculations (e.g., using SwissADME) .
- Docking Studies : Map interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina .
- ADMET Prediction : Use tools like pkCSM to estimate bioavailability, BBB penetration, and toxicity risks .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Purification : Optimize column chromatography (e.g., silica gel vs. preparative HPLC) for large batches .
- Intermediate Stability : Protect moisture-sensitive intermediates (e.g., azetidine precursors) under inert atmospheres .
- Yield Improvement : Switch from batch to flow chemistry for exothermic steps (e.g., sulfonylation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the contributions of the cyclopropanesulfonamide and cyanopyridine moieties to biological activity?
- Methodological Answer :
- Analog Synthesis : Replace cyclopropane with other strained rings (e.g., oxetane) or modify sulfonamide substituents (e.g., -CF3) .
- Bioisosteric Replacement : Substitute cyanopyridine with isoquinoline or pyrimidine to assess binding affinity changes .
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with IC50 values .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolite Profiling : Identify active metabolites via LC-MS/MS in plasma and tissue homogenates .
- Protein Binding Studies : Measure free fraction using equilibrium dialysis to explain reduced in vivo efficacy .
- Dose Optimization : Adjust dosing regimens based on PK/PD modeling to account for rapid clearance .
Q. How can target deconvolution studies identify the primary molecular target of this compound?
- Methodological Answer :
- Chemical Proteomics : Use affinity chromatography with a biotinylated analog to pull down binding proteins .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify sensitized/resistant pathways .
- Thermal Shift Assays (TSA) : Detect target stabilization via differential scanning fluorimetry .
Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Inhibition Assays : Measure IC50 against CYP3A4/2D6 using luminescent substrates (e.g., P450-Glo™) .
- Metabolite Identification : Incubate with human liver microsomes and characterize products via UPLC-QTOF .
- Docking Simulations : Map binding poses to active sites of CYP isoforms using Glide SP .
Q. What experimental designs address low reproducibility in biological assays for this compound?
- Methodological Answer :
- Strict Batch Control : Standardize compound storage (-80°C under argon) and solvent (DMSO) lot numbers .
- Assay Validation : Include positive/negative controls (e.g., staurosporine for cytotoxicity) and Z’-factor calculations .
- Blinded Testing : Perform independent replicates across labs to minimize operator bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
